molecular formula C17H17BrN2O4 B4135519 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No. B4135519
M. Wt: 393.2 g/mol
InChI Key: OXMVMRQBSQOMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as BMDP, is a novel psychoactive substance that has gained popularity in recent years due to its potent effects on the central nervous system. BMDP belongs to the chemical class of cathinones, which are synthetic derivatives of the stimulant compound cathinone found in the khat plant. BMDP has been synthesized by several methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in the activity of these neurotransmitter systems, which results in a range of physiological and psychological effects. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide also has an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have a range of physiological and psychological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which are typical effects of stimulant drugs. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been shown to increase dopamine and serotonin levels in the brain, which can lead to feelings of euphoria, increased sociability, and improved mood. However, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can also cause negative effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has several advantages for use in scientific research. It is a potent and selective serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is also relatively easy to synthesize, which makes it accessible for researchers. However, there are limitations to using 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments. It has not been extensively studied in humans, and its long-term effects on the brain and body are not well understood.

Future Directions

There are several future directions for research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of interest is its potential as a treatment for depression and other mood disorders. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide's potent effects on the serotonin-norepinephrine-dopamine systems make it a promising candidate for further study in this area. Another direction for research is the development of new cathinone derivatives with improved safety profiles and therapeutic potential. Further research is needed to fully understand the effects of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide on the brain and body, and to develop safer and more effective drugs for therapeutic use.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-10-7-13(18)8-11(2)17(10)24-9-16(21)19-14-5-4-6-15(12(14)3)20(22)23/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMVMRQBSQOMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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